molecular formula C11H12ClNO3 B2553752 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one CAS No. 121082-79-9

5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Cat. No. B2553752
M. Wt: 241.67
InChI Key: YHJWPLPRXWMHBK-UHFFFAOYSA-N
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Description

The compound "5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one" is a derivative of 2-oxazolidinone, which is a heterocyclic chemical compound that can serve as a key building block for various pharmacologically active molecules. These include β-amino alcohols, β-blockers, azasugar derivatives, and protease inhibitors . The presence of a chloromethyl and a methoxyphenyl group on the oxazolidinone ring suggests potential reactivity and usefulness in synthetic organic chemistry.

Synthesis Analysis

The synthesis of related oxazolidinone compounds often involves electrochemical methods or reactions with chloral and amino acid derivatives. For instance, electrochemical oxidation has been used to introduce a methoxy group into chiral 5-substituted 2-oxazolidinones, yielding key intermediates for further functionalization . Similarly, chloral has been reacted with N,O-trimethylsilyl derivatives of amino acids to produce 2-trichloromethyloxazolidin-5-ones . These methods highlight the versatility of oxazolidinone derivatives in synthesis.

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives can be complex, with the potential for different conformations. For example, a related compound with a morpholine substituent exhibited two different conformations of the oxazolidinone ring in its crystal structure . This suggests that "5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one" could also exhibit conformational isomerism, which could be relevant for its reactivity and interactions.

Chemical Reactions Analysis

Oxazolidinone derivatives are known to undergo various chemical reactions, including nucleophilic substitutions, conjugate additions, and aminomethylations. For instance, the chloromethyl group in such compounds can participate in nucleophilic substitution reactions to yield enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones . Additionally, the Li derivative of a related oxazolidinone has been shown to add to enones and enoates in a 1,4-fashion, leading to enantiomerically pure 1,4-diols . These reactions demonstrate the chemical versatility of the oxazolidinone scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives can vary widely depending on the substituents attached to the core ring. For example, the electrochemical synthesis of chiral 5-substituted 2-oxazolidinones has shown that yields and selectivities are dependent on the pH and substrate concentration . The crystal structure of a related compound revealed that weak intermolecular hydrogen bonds can form a two-dimensional network, which could influence the compound's solubility and stability .

Scientific Research Applications

Synthesis of β-Amino Alcohol Precursors

5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one serves as a key intermediate in the synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones, which are crucial for creating β-amino alcohols, β-blockers, and azasugar derivatives. Its electrochemical transformations facilitate the diastereoselective formation of enantiopure 4,5-disubstituted 2-oxazolidinones, demonstrating significant flexibility in substituent variations (Schierle-Arndt, Kolter, Danielmeier, & Steckhan, 2001).

Conversion to 2-Oxazolidones

This compound undergoes smooth and selective conversion with primary aliphatic amines into 5-substituted 4-hydroxy-2-oxazolidones. These derivatives are useful in synthesizing oxazolin-2-ones and phenyl-2-oxazolidones through chemical reactions like dehydration and phenylation (Matsuura, Kunieda, & Takizawa, 1977).

Electrochemical Oxidation as a Building Block

Direct electrochemical oxidation of this compound provides a pathway for the synthesis of enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones. These compounds hold pharmacological significance and serve as precursors for β-amino alcohols and protease inhibitors (Danielmeier, Schierle, & Steckhan, 1996).

Synthesis of Protease Inhibitors

N-protected 5-chloromethyl-5-hydroxy-3-oxazolidines derived from this compound are pivotal in producing α-aminoalkyl-α′-chloromethylketone derivatives. These derivatives are valuable intermediates for several protease inhibitors (Onishi, Hirose, Nakano, Nakazawa, & Izawa, 2001).

Potential Psychotropic Drug Precursor

This compound, along with its derivatives, is being explored for its potential as a psychotropic drug. Preliminary clinical data suggest antidepressive activity in humans, indicating its significance in the field of psychopharmacology (Kruszyński, Bartczak, Chilmonczyk, & Cybulski, 2001).

Novel Synthesis of Functionalized Oxazolidinones

The compound is instrumental in the stereoselective synthesis of functionalized oxazolidinones from chiral aziridines, offering a streamlined approach to producing enantiomerically pure oxazolidinone derivatives (Park, Kim, Sim, Pyun, Lee, Choi, Lee, Chang, & Ha, 2003).

Safety And Hazards

As with any chemical compound, handling “5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or comes into contact with skin .

properties

IUPAC Name

5-(chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJWPLPRXWMHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

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